Androstenediol

Descripción

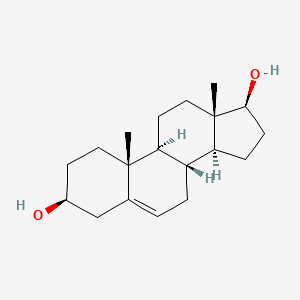

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADHLRWLCPCEKT-LOVVWNRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Record name | androstenediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Androstenediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022609 | |

| Record name | Androstenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Androstenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

521-17-5 | |

| Record name | Androstenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstenediol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Androstenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androst-5-ene-3-β,17-β-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PS51EMXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Androstenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Androstenediol Metabolic Pathway in the Adrenal Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the androstenediol metabolic pathway within the human adrenal glands. It details the core biochemical steps, enzymatic control, regulatory signaling cascades, and quantitative aspects of this pathway. Furthermore, this guide furnishes detailed experimental protocols for the investigation of adrenal steroidogenesis, offering a comprehensive resource for professionals in endocrine research and pharmaceutical development.

The Core Metabolic Pathway

The synthesis of this compound (specifically 5-androstenediol or Adiol) is a key branch of the adrenal androgen production pathway, originating from cholesterol. The adrenal cortex, specifically the zona reticularis, is the primary site for this process. The pathway begins with the conversion of cholesterol to pregnenolone, the common precursor for all steroid hormones.[1] The critical steps leading to this compound involve the enzymes CYP17A1 and AKR1C3.

The central pathway proceeds as follows:

-

Cholesterol to Pregnenolone: The rate-limiting step of steroidogenesis, catalyzed by the side-chain cleavage enzyme, CYP11A1, occurs in the mitochondria.[2]

-

Pregnenolone to 17α-Hydroxypregnenolone: Pregnenolone is hydroxylated by CYP17A1, an enzyme in the endoplasmic reticulum with dual functions.[1]

-

17α-Hydroxypregnenolone to Dehydroepiandrosterone (DHEA): The 17,20-lyase activity of CYP17A1, allosterically enhanced by cytochrome b5 (CYB5A), cleaves the C17-20 bond to produce DHEA.[3]

-

DHEA to 5-Androstenediol: DHEA is then converted to 5-androstenediol through the reductive activity of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (HSD17B5).[3][4][5]

This compound is a key intermediate. It can be further metabolized to testosterone (B1683101) by the enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2), which converts the Δ5-steroid to a Δ4-steroid.[3][6]

Regulation of the Pathway

The primary regulator of adrenal androgen synthesis, including this compound, is the Adrenocorticotropic hormone (ACTH) from the anterior pituitary.[7][8]

ACTH Signaling Cascade:

-

Receptor Binding: ACTH binds to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor on the surface of adrenal cortical cells.[9]

-

cAMP Activation: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[10]

-

PKA Activation: cAMP activates Protein Kinase A (PKA).[9][10]

-

Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other proteins that increase the transcription of steroidogenic enzyme genes (e.g., CYP11A1, CYP17A1) and promote cholesterol transport into the mitochondria.[10]

Quantitative Data Summary

Quantitative analysis is crucial for understanding the dynamics of the this compound pathway. The following tables summarize key kinetic data for the primary enzymes and typical concentrations of relevant steroids.

Table 1: Kinetic Properties of Key Adrenal Enzymes

| Enzyme | Substrate | Product | Km (µM) | kcat (min-1) or Vmax | Ki (µM) | Inhibitor | Source |

| AKR1C3 | Δ4-Androstenedione | Testosterone | 6.6 | 0.16 (kcat) | - | - | [11] |

| AKR1C3 | DHEA | 5-Androstenediol | 32.7 ± 5.0 | 0.04 ± 0.002 (Vmax, µmol/min/mg) | - | - | [3][12] |

| AKR1C3 | 9,10-Phenanthrenequinone | Reduction Product | 0.435 | 0.47 (Vmax, IU/mg) | 1.59 | Bisdemethoxycurcumin | [13] |

| HSD3B2 | Pregnenolone | Progesterone | - | - | 1.4 | Androstenedione | [14] |

| HSD3B2 | Pregnenolone | Progesterone | - | - | 11.2 | Cortisone | [14] |

| HSD3B2 | Pregnenolone | Progesterone | - | - | 112 | Cortisol | [14] |

Table 2: Reference Concentrations of Adrenal Steroids in Plasma/Serum

| Steroid | Matrix | Population | Concentration Range | Units | Source |

| DHEA | Plasma | Adult Male | 1.02 - 11.85 | ng/mL | [15] |

| DHEA | Plasma | Adult Female (pre-menopause) | 1.02 - 11.85 | ng/mL | [15] |

| Androstenedione | Plasma | Adult Male | 0.5 - 2.8 | nmol/L | [16] |

| Androstenedione | Plasma | Adult Female (follicular) | 0.8 - 3.9 | nmol/L | [16] |

| Testosterone | Plasma | Adult Male | 8.8 - 27.0 | nmol/L | [16] |

| Testosterone | Plasma | Adult Female (follicular) | 0.4 - 1.5 | nmol/L | [16] |

| Cortisol (8 a.m.) | Serum/Plasma | Adult | 5 - 25 | mcg/dL | [17] |

| Cortisol (8 a.m.) | Serum/Plasma | Adult | 138 - 690 | nmol/L | [17] |

| Pregnenolone (Adrenal Vein, pre-ACTH) | Serum | Adult | ~10 - 200 | nmol/L | [1] |

| Pregnenolone (Adrenal Vein, post-ACTH) | Serum | Adult | ~1,000 - 10,000 | nmol/L | [1] |

| 17α-Hydroxypregnenolone (Adrenal Vein, pre-ACTH) | Serum | Adult | ~5 - 150 | nmol/L | [1] |

| 17α-Hydroxypregnenolone (Adrenal Vein, post-ACTH) | Serum | Adult | ~1,000 - 10,000 | nmol/L | [1] |

Note: Concentration ranges can vary significantly between laboratories, methodologies, and patient populations.

Experimental Protocols

Quantification of Adrenal Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and simultaneous quantification of multiple steroids.

Objective: To measure the concentration of this compound and related precursors (DHEA, Pregnenolone) and metabolites (Testosterone) in serum or plasma.

Methodology:

-

Sample Preparation:

-

Pipette 400-500 µL of serum or plasma into a clean tube.[18][19]

-

Add an internal standard solution containing stable isotope-labeled versions of the analytes (e.g., d5-Testosterone, d4-Cortisol).

-

Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724), then vortex and centrifuge.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE) or chloroform.[1][20]

-

Evaporate the supernatant/organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 75:25 water:acetonitrile).[1]

-

-

LC Separation:

-

System: Use a high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[20]

-

Column: A reverse-phase C18 column (e.g., Poroshell 120 EC-C18, 2.7 µm, 2.1 × 50 mm) is commonly used.[18]

-

Mobile Phase A: Water with a modifier like 0.1% formic acid or 50 µM ammonium (B1175870) fluoride.[18][20]

-

Mobile Phase B: Methanol or acetonitrile with the same modifier.[18]

-

Gradient: Run a gradient elution to separate the steroids based on their polarity. A typical gradient might start at 40% B, ramp up to 98% B, and then return to initial conditions.[18]

-

Injection Volume: 10 µL.[18]

-

-

MS/MS Detection:

-

System: A triple quadrupole mass spectrometer.

-

Ionization: Use electrospray ionization (ESI), typically in positive mode for most androgens.[19]

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. This provides high specificity and sensitivity.

-

Data Analysis: Quantify analytes by creating a calibration curve using standards of known concentrations. Calculate the peak area ratio of the analyte to its internal standard.[10]

-

In Vitro Adrenal Steroidogenesis Assay (H295R Cell Model)

The NCI-H295R human adrenocortical carcinoma cell line is a widely accepted in vitro model as it expresses all the key enzymes for steroidogenesis.[9] This assay is used to screen compounds for their potential to disrupt hormone production.

Objective: To assess the effect of a test compound on the production of this compound and other key adrenal steroids.

Methodology:

-

Cell Culture:

-

Culture H295R cells in a complete growth medium (e.g., DMEM/F12 supplemented with serum and growth factors) in a T-75 flask at 37°C with 5% CO₂.[7]

-

Subculture cells as they reach confluence.

-

-

Cell Plating and Exposure:

-

Seed H295R cells into 24-well plates at a predetermined density and allow them to acclimate for 24 hours.[9]

-

Remove the growth medium and wash the cells once with serum-free medium.

-

Add fresh serum-free medium containing various concentrations of the test compound. Include a solvent control (e.g., 0.1% DMSO), a positive control for induction (e.g., 10 µM Forskolin), and a positive control for inhibition (e.g., Prochloraz).[2][7]

-

Incubate the plates for 48 hours at 37°C with 5% CO₂.[7]

-

-

Sample Collection and Analysis:

-

After incubation, carefully collect the culture medium from each well.

-

Store the medium at -80°C until hormone analysis.[7]

-

Analyze steroid concentrations in the medium using LC-MS/MS as described in Protocol 4.1 or validated immunoassays (ELISA).

-

Perform a cell viability assay (e.g., MTT or ATP-based assay) on the remaining cells to ensure that observed effects on hormone levels are not due to cytotoxicity.[2]

-

AKR1C3 (17β-HSD5) Enzyme Activity Assay

This spectrophotometric assay measures the activity of AKR1C3 by monitoring the change in absorbance of the NADPH cofactor.

Objective: To determine the kinetic parameters (Vmax, Km) of AKR1C3 with DHEA as a substrate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Sodium Phosphate, pH 6.0.

-

Enzyme: Purified recombinant human AKR1C3. Dilute to a working concentration (e.g., 20 µg/mL) in Assay Buffer.

-

Cofactor: β-NADPH solution (e.g., 10 mM stock in deionized water).[21]

-

Substrate: DHEA. Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions to test a range of concentrations.

-

-

Assay Procedure:

-

The assay is based on the principle that AKR enzymes reduce a substrate while oxidizing NADPH to NADP+. This causes a decrease in absorbance at 340 nm.[13]

-

Set up reactions in a UV-transparent 96-well plate.

-

To each well, add Assay Buffer, a fixed concentration of NADPH (e.g., 200-400 µM), and varying concentrations of the substrate (DHEA).

-

Include a "no substrate" control to measure background NADPH degradation.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the diluted AKR1C3 enzyme to each well.

-

Immediately place the plate in a spectrophotometer capable of kinetic measurements.

-

Read the absorbance at 340 nm every 30-60 seconds for 5-10 minutes.[21]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each substrate concentration from the linear portion of the absorbance vs. time plot, using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the reaction rate (V) against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[13]

-

Clinical Protocol: ACTH Stimulation Test

This test assesses the functional capacity of the adrenal glands to produce steroids in response to stimulation.

Objective: To evaluate the adrenal reserve and diagnose conditions of adrenal insufficiency or enzyme deficiencies by measuring steroid levels before and after ACTH administration.

Methodology:

-

Patient Preparation:

-

The test is often performed in the morning (8:00-9:00 AM) to align with the natural diurnal rhythm of cortisol, though it can be done at any time.[22][23]

-

Fasting is not typically required.[24]

-

Certain medications, especially steroids, should be discontinued (B1498344) prior to the test as advised by a clinician.[8]

-

-

Procedure (Standard High-Dose Test):

-

Draw a baseline blood sample (Time 0) for measurement of cortisol and other relevant steroids (e.g., 17-hydroxyprogesterone, DHEA, androstenedione).[23]

-

Administer 250 µg of synthetic ACTH (cosyntropin/tetracosactide) either intravenously (IV) or intramuscularly (IM).[22][25]

-

Draw subsequent blood samples at 30 minutes and 60 minutes post-injection.[22][24]

-

-

Sample Handling and Analysis:

-

Collect blood in appropriate tubes (e.g., serum separator tubes).

-

Process samples promptly to separate serum or plasma and store frozen until analysis.

-

Measure steroid concentrations using a validated method, preferably LC-MS/MS (Protocol 4.1).

-

-

Interpretation:

-

A normal response is typically defined by a post-stimulation peak cortisol level exceeding a specific threshold (e.g., >18-20 µg/dL or >500-550 nmol/L).[23]

-

A blunted or absent cortisol response suggests primary adrenal insufficiency (Addison's disease).[23]

-

The response of precursor steroids (e.g., a highly exaggerated 17-hydroxyprogesterone response) can help diagnose specific forms of congenital adrenal hyperplasia.[24] The ratios of precursor to product steroids are often informative.

-

References

- 1. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. AKR1C3 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. ACTH Stimulation Test Patient Instructions - Houston, TX: The Endocrine Center [endocrinecenter.com]

- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 14. Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 by Adrenal Corticosteroids and Product-Feedback by Androstenedione in Human Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS: Impact of gender, age, oral contraceptives, body mass index and blood pressure status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cortisol blood test: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 18. LC‐MS/MS‐Based Assay for Steroid Profiling in Peripheral and Adrenal Venous Samples for the Subtyping of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Steroid profiling using liquid chromatography mass spectrometry during adrenal vein sampling in patients with primary bilateral macronodular adrenocortical hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. endocrine-abstracts.org [endocrine-abstracts.org]

- 21. resources.rndsystems.com [resources.rndsystems.com]

- 22. testmenu.com [testmenu.com]

- 23. ACTH stimulation test - Wikipedia [en.wikipedia.org]

- 24. toplinemd.com [toplinemd.com]

- 25. labcorp.com [labcorp.com]

Mechanism of Action of Androstenediol: A Technical Guide

Introduction

Androstenediol, specifically androst-5-ene-3β,17β-diol (also known as A5 or Δ5-diol), is an endogenous steroid hormone that functions as a critical intermediate in the biosynthesis of sex hormones.[1][2] As a direct metabolite of dehydroepiandrosterone (B1670201) (DHEA), the most abundant steroid produced by the human adrenal cortex, this compound serves as a prohormone for testosterone (B1683101).[1][3] However, its mechanism of action is multifaceted, extending beyond its role as a metabolic precursor. This compound exhibits direct biological activity through its interaction with nuclear receptors, and it possesses significant immunomodulatory, neuroprotective, and radioprotective properties. This document provides a detailed examination of these mechanisms for researchers, scientists, and drug development professionals.

Hormonal Activity and Metabolism

This compound's primary and most well-understood function is its role in the steroidogenic pathway. It acts as a direct precursor to testosterone and also demonstrates intrinsic, albeit weak, androgenic and potent estrogenic activities.

Metabolic Conversion

This compound is a key intermediate metabolite derived from DHEA via the action of 17β-hydroxysteroid dehydrogenase (17β-HSD).[2] Subsequently, it can be converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which catalyzes the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from Δ5 to Δ4.[2][4] This pathway is a crucial source of testosterone.[3]

Receptor-Mediated Signaling

Beyond its role as a prohormone, this compound directly interacts with both androgen and estrogen receptors to modulate gene transcription.

-

Androgenic Activity: this compound is a weak androgen that binds to the androgen receptor (AR).[1][4] Its androgenicity is significantly lower than that of major androgens like testosterone and DHEA.[1]

-

Estrogenic Activity: this compound possesses potent estrogenic activity, binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][4] Notably, it displays a higher binding affinity for ERβ.[1][5] While its affinity for these receptors is considerably lower than that of estradiol, it circulates at approximately 100-fold higher concentrations, suggesting it may play a significant physiological role as an estrogen.[1]

Quantitative Data: Receptor Affinity and Androgenicity

The following tables summarize key quantitative metrics for this compound's hormonal activity.

Table 1: Relative Binding Affinity (RBA) for Nuclear Receptors

| Receptor | Relative Binding Affinity (vs. Estradiol) | Source |

|---|---|---|

| Estrogen Receptor α (ERα) | ~6% | [1] |

| Estrogen Receptor β (ERβ) | ~17% |[1] |

Table 2: Relative Androgenic Potency (in vivo, rat model)

| Comparator Compound | Relative Androgenicity of this compound | Source |

|---|---|---|

| Dehydroepiandrosterone (DHEA) | ~1.4% | [1] |

| Androstenedione | ~0.54% | [1] |

| Testosterone | ~0.21% |[1] |

Immunomodulatory Effects

This compound is a potent modulator of the immune system, generally exhibiting immunostimulatory and anti-inflammatory properties depending on the context.

Mechanism of Immune Regulation

This compound has been shown to up-regulate the host immune response, increasing resistance against lethal viral, bacterial, and parasitic infections.[6][7] A key mechanism is its ability to counteract the immunosuppressive effects of glucocorticoids like hydrocortisone.[6][8] It also modulates the production of cytokines. Studies indicate that this compound increases the levels of T-helper 1 (TH1) cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6] In models of trauma-hemorrhage and sepsis, this compound administration markedly decreased plasma levels of the pro-inflammatory cytokines IL-6 and TNF-α.[9]

Experimental Protocol: Trauma-Hemorrhage and Sepsis Model

-

Objective: To determine the effects of this compound on immune cell cytokine production and survival following a combined insult of trauma-hemorrhage and subsequent sepsis.[9]

-

Animal Model: Male Sprague-Dawley rats.

-

Trauma-Hemorrhage Procedure: Animals underwent a laparotomy followed by hemorrhagic shock, where mean arterial pressure was maintained at 40 mmHg for 90 minutes. This was followed by fluid resuscitation.

-

Treatment: Immediately following resuscitation, animals received either this compound (1 mg/kg body weight, intravenously) or a vehicle control.

-

Sepsis Induction: 24 hours after the initial trauma-hemorrhage, sepsis was induced via cecal ligation and puncture (CLP).

-

Cytokine Measurement: In one cohort of animals, blood and immune cells (Kupffer cells, alveolar and splenic macrophages) were collected 5 hours after CLP to determine plasma levels and cellular production of IL-6 and TNF-α.

-

Survival Study: A separate cohort of animals was monitored for 10 days following CLP to determine the survival rate.[9]

Neuroprotective Mechanisms

This compound exhibits significant neuroprotective effects, primarily through an anti-inflammatory mechanism mediated by its estrogenic activity.

ERβ-Mediated Neuroprotection

A primary mechanism for this compound's neuroprotective action is its function as an agonist for Estrogen Receptor β (ERβ).[5] This interaction initiates a signaling cascade that suppresses neuroinflammation. In a rat model of Parkinson's disease, pre-treatment with this compound led to a significant reduction in the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory and apoptotic mediators.[5] By inhibiting the NF-κB pathway in microglia and astrocytes, this compound reduces neuronal degeneration and apoptosis, thereby preserving neuronal integrity and function.[4][5]

Experimental Protocol: Rotenone-Induced Parkinson's Disease Model

-

Objective: To investigate the potential neuroprotective effect of this compound against rotenone-induced neurodegeneration in a rat model of Parkinson's disease.[5]

-

Animal Model: Male Wistar rats.

-

Neurotoxin Administration: Parkinsonism was induced by the administration of rotenone (B1679576).

-

Treatment: Animals were pre-treated with this compound at three different daily doses (0.35, 3.5, and 35 mg/kg) prior to and during rotenone exposure.

-

Biochemical Analysis: Striatal and substantia nigra tissues were analyzed for levels of dopamine, NF-κB, downstream inflammatory mediators, and apoptotic markers.

-

Histological and Functional Analysis: Brain sections were examined using light microscopy for neuronal degeneration. Immunohistochemistry was used to quantify nigral tyrosine hydroxylase (TH) and α-synuclein densities. Behavioral tests were conducted to assess motor function, and electron microscopy was used to observe mitochondrial integrity.[5]

Radioprotective Properties

This compound has been identified as a promising radiation countermeasure agent.[2] Its mechanism in this capacity involves promoting the survival and recovery of hematopoietic cells following exposure to gamma-irradiation. Studies have shown that this compound induces the activation of NF-κB, which in turn leads to the expression of Granulocyte-Colony Stimulating Factor (G-CSF). This signaling cascade enhances the survival and proliferation of human hematopoietic progenitor cells, mitigating the damage caused by radiation.

Pharmacokinetics

The route of administration significantly impacts the hormonal response to this compound. Sublingual delivery, which bypasses first-pass hepatic metabolism, has been shown to effectively increase serum concentrations of this compound's metabolic products.

Table 3: Acute Hormonal Response to Sublingual this compound (20 mg) in Young Men

| Hormone | Basal Concentration (mean ± SEM) | Peak Concentration (mean ± SEM) | Time to Peak (minutes) |

|---|---|---|---|

| Androstenedione | 11.2 ± 1.1 nmol/L | 25.2 ± 2.9 nmol/L | 120 |

| Total Testosterone | 25.6 ± 2.3 nmol/L | 47.9 ± 2.9 nmol/L | 60 |

| Free Testosterone | 86.2 ± 9.1 pmol/L | 175.4 ± 12.2 pmol/L | 60 |

| Estradiol | 0.08 ± 0.01 nmol/L | 0.14 ± 0.02 nmol/L | 180 |

Data from a randomized, double-blind, crossover study.[10]

Conclusion

The mechanism of action of this compound is complex and pleiotropic. It functions centrally as a prohormone in the biosynthesis of testosterone, providing a substrate for androgen production. Concurrently, it exerts direct biological effects through low-affinity binding to the androgen receptor and more potent, physiologically relevant activation of estrogen receptors, particularly ERβ. This direct signaling capability underlies its significant immunomodulatory, neuroprotective, and radioprotective functions, which are mediated by the modulation of key cellular pathways such as NF-κB. This dual role as both a metabolic intermediate and a direct signaling molecule makes this compound a compound of significant interest in endocrinology, immunology, and neuropharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C19H30O2 | CID 10634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugcentral.org]

- 4. This compound|CAS 521-17-5|Research Compound [benchchem.com]

- 5. Potential neuroprotective effect of androst-5-ene-3β, 17β-diol (ADIOL) on the striatum, and substantia nigra in Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immune up-regulation and tumor apoptosis by androstene steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound ameliorates alterations in immune cells cytokine production capacity in a two-hit model of trauma-hemorrhage and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Androstenediol: A Precursor to Testosterone and Estrogen - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstenediol, a steroid hormone, occupies a critical juncture in the intricate network of human steroidogenesis, serving as a direct precursor to both the potent androgen, testosterone (B1683101), and various estrogens. This technical guide provides a comprehensive overview of the biochemical pathways governing the conversion of this compound, the kinetics of the enzymes involved, and the physiological ramifications of its administration. Detailed experimental protocols for the analysis of this compound and its metabolites are presented, alongside a quantitative summary of findings from clinical investigations. This document is intended to serve as a valuable resource for researchers and professionals engaged in endocrinology, pharmacology, and drug development.

Introduction

This compound, specifically androst-5-ene-3β,17β-diol, is an endogenous steroid hormone synthesized from dehydroepiandrosterone (B1670201) (DHEA).[1] Its position in the steroidogenic pathway makes it a subject of significant interest, as it can be metabolized to produce both androgens and estrogens, thereby influencing a wide array of physiological processes. The enzymatic conversion of this compound is a key regulatory point in maintaining hormonal balance. An understanding of these pathways is crucial for the development of therapeutic agents targeting hormone-dependent conditions.

Biochemical Pathways

The metabolic fate of this compound is primarily determined by the action of two key enzymes: 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), followed by the action of aromatase for estrogen synthesis.

Conversion to Testosterone

The conversion of this compound to testosterone is a two-step process. First, this compound is converted to androstenedione (B190577) by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B2).[2][3] Subsequently, androstenedione is reduced to testosterone by 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3).[4][5]

Conversion to Estrogen

This compound can also serve as a precursor for estrogen synthesis. Following its conversion to androstenedione, the enzyme aromatase (cytochrome P450 19A1) catalyzes the conversion of androstenedione to estrone (B1671321) (E1).[6][7] Testosterone, derived from androstenedione, can also be aromatized to estradiol (B170435) (E2), the most potent estrogen.[8]

Quantitative Data

Enzyme Kinetics

The efficiency of this compound metabolism is dictated by the kinetic parameters of the involved enzymes.

| Enzyme | Substrate | Product | K_m_ (μM) | k_cat_ (s⁻¹) | Reference |

| Aromatase (CYP19A1) | Androstenedione | Estrone | - | 0.06 | [9][10] |

| 3β-HSD2 (HSD3B2) | DHEA | Androstenedione | - | - | [11] |

Note: Comprehensive kinetic data for all enzymatic steps with this compound as the initial substrate is limited in the literature. The provided data for aromatase uses androstenedione as the substrate.

In Vitro Conversion Rates

Studies have quantified the conversion of this compound to testosterone in vitro.

| Precursor | Product | Conversion Rate (%) | Tissue/System | Reference |

| 4-Androstenediol | Testosterone | 15.76 | Whole human blood | [12] |

Effects of this compound/Androstenedione Supplementation on Serum Hormone Levels

Clinical studies have investigated the impact of oral this compound and androstenedione supplementation on circulating hormone concentrations. The results have shown variability, with some studies indicating a more significant increase in estrogens rather than testosterone.

| Study Population | Supplement | Dosage | Duration | Change in Testosterone | Change in Estrogens (Estradiol/Estrone) | Reference |

| Healthy young men | Androstenedione | 300 mg/day | 8 weeks | No significant change | Significant increase in estradiol and estrone | [13][14] |

| Healthy young males | Androstenedione | 200 mg/day | 2 days | No significant change | Significant elevation in estradiol with exercise | [5] |

| Older men (58-69 years) | Androstenedione | 300 mg/day | 7 days | Significant increase | No significant change in estradiol | [15] |

| Postmenopausal women | Androstenedione | 50 mg & 100 mg (single dose) | 1 day | Significant increase | Significant increase in estrone, no change in estradiol | [16][17] |

| Menopausal Transition | Endogenous this compound | - | - | Correlated with DHEAS increase | Correlated with estrogen bioactivity when E2 is low | [18] |

Experimental Protocols

Accurate quantification of this compound and its metabolites is essential for research and clinical applications. The following are detailed methodologies for key experiments.

Quantification of Serum Steroids by LC-MS/MS

This protocol outlines a common method for the simultaneous measurement of this compound, testosterone, and other steroids in serum.

Methodology:

-

Sample Preparation:

-

To 100 µL of serum, add 10 µL of an internal standard solution containing isotopically labeled versions of the analytes (e.g., ¹³C₃-testosterone).[19]

-

Add 100 µL of zinc sulphate solution to precipitate proteins.[19]

-

Add 100 µL of acetonitrile (B52724), vortex, and centrifuge to pellet the precipitated proteins.[19]

-

The supernatant is then subjected to solid-phase extraction (SPE) using a C18 cartridge for cleanup and concentration of the steroids.[19]

-

-

Liquid Chromatography (LC):

-

The extracted sample is injected into an ultra-high-performance liquid chromatography (UPLC) system.

-

Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and methanol (B129727) or acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

-

Mass Spectrometry (MS/MS):

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[19]

-

-

Quantification:

-

The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a steroid-free matrix.

-

Aromatase Activity Assay (Radiometric Method)

This protocol describes a widely used method to measure the activity of aromatase by quantifying the release of tritiated water from a radiolabeled substrate.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Add the source of aromatase enzyme, which can be human recombinant enzyme, placental microsomes, or cultured cells.[6]

-

-

Incubation:

-

Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.[6]

-

Incubate the mixture at 37°C for a defined period.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a solvent such as chloroform (B151607) or methylene (B1212753) chloride.

-

Vortex vigorously to extract the unmetabolized substrate and steroid products into the organic phase.

-

-

Separation of Tritiated Water:

-

Centrifuge to separate the aqueous and organic phases.

-

Carefully remove the aqueous phase, which contains the ³H₂O produced during the aromatization reaction.

-

Treat the aqueous phase with a charcoal-dextran suspension to remove any remaining traces of the radiolabeled substrate.

-

-

Quantification:

-

Centrifuge to pellet the charcoal.

-

Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

The amount of ³H₂O produced is directly proportional to the aromatase activity.

-

Conclusion

This compound is a pivotal intermediate in steroid hormone biosynthesis, with the potential to be converted into both androgens and estrogens. The metabolic pathways are well-defined, involving the sequential action of 3β-HSD, 17β-HSD, and aromatase. While in vitro studies demonstrate the conversion of this compound to testosterone, clinical supplementation studies in humans have yielded mixed results, often showing a more pronounced increase in estrogen levels. This highlights the complex regulatory mechanisms governing steroidogenesis in vivo. The detailed experimental protocols provided herein offer robust methods for the accurate quantification of this compound and its metabolites, and for assessing the activity of key steroidogenic enzymes. A thorough understanding of these aspects is fundamental for advancing research in endocrinology and for the development of novel therapeutic strategies targeting hormonal pathways.

References

- 1. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Roles of Androgens in Humans: Biology, Metabolic Regulation and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17β-Hydroxysteroid dehydrogenase III deficiency - Wikipedia [en.wikipedia.org]

- 5. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Androstenedione - Wikipedia [en.wikipedia.org]

- 7. Aromatase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. HSD3B2 gene: MedlinePlus Genetics [medlineplus.gov]

- 14. uniprot.org [uniprot.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Effects of oral androstenedione administration on serum testosterone and estradiol levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Complements Estrogenic Bioactivity during the Menopausal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. genecards.org [genecards.org]

The Biological Functions of 5-Androstenediol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Androstenediol (AED), a significant metabolite of dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone with a multifaceted biological profile. Exhibiting both weak androgenic and estrogenic properties, AED has garnered considerable attention for its potent immunomodulatory and radioprotective effects. This document provides a comprehensive technical overview of the core biological functions of 5-androstenediol, with a focus on its molecular mechanisms of action, physiological effects, and potential therapeutic applications. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to serve as a valuable resource for the scientific community.

Introduction

Androst-5-ene-3β,17β-diol (5-androstenediol, AED) is a steroid hormone derived from the adrenal cortex and gonads.[1] As a direct metabolite of the abundant steroid precursor dehydroepiandrosterone (DHEA), 5-androstenediol occupies a key position in the steroidogenic pathway, serving as an intermediate in the biosynthesis of testosterone (B1683101).[1][2] While its androgenic potency is considerably lower than that of testosterone and dihydrotestosterone (B1667394) (DHT), AED distinguishes itself through its significant estrogenic activity and profound effects on the immune system.[1][3] Notably, it has emerged as a promising candidate for development as a medical countermeasure to radiation exposure due to its ability to stimulate hematopoiesis and mitigate radiation-induced myelosuppression.[4][5] This guide will delve into the intricate biological functions of 5-androstenediol, providing a detailed examination of its interactions with nuclear receptors, its influence on immune cell populations and cytokine production, and the signaling pathways that mediate its effects.

Hormonal Activity: A Dual Agonist of Androgen and Estrogen Receptors

5-Androstenediol exhibits a unique hormonal profile characterized by its ability to bind to and activate both androgen receptors (AR) and estrogen receptors (ERs), albeit with differing affinities.[5][6]

Androgenic Activity

While considered a weak androgen, 5-androstenediol can directly bind to the androgen receptor and induce the transcription of androgen-responsive genes.[7][8] This activity is significantly enhanced in the presence of AR coactivators.[7] However, its potency is substantially lower than that of major androgens like testosterone and DHT.[1] In vivo studies in rats have demonstrated that the androgenicity of 5-androstenediol is approximately 0.21% of that of testosterone.[1]

Estrogenic Activity

5-Androstenediol displays potent estrogenic properties, binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity.[1][5] It has been shown to have approximately 6% and 17% of the affinity of estradiol (B170435) for ERα and ERβ, respectively.[1] Despite this lower affinity compared to estradiol, the significantly higher circulating concentrations of 5-androstenediol suggest it may play a substantial role as an estrogen in various tissues.[1]

Immunomodulatory Functions

A hallmark of 5-androstenediol's biological activity is its profound impact on the immune system, where it generally functions as an immunostimulant.[9][10] This contrasts with the immunosuppressive effects of glucocorticoids.

Effects on Innate Immunity

In vivo studies have demonstrated that 5-androstenediol stimulates the innate immune system by increasing the numbers of key effector cells.[11] Administration of AED has been shown to elevate the circulating levels of neutrophils, monocytes, and natural killer (NK) cells.[11]

Cytokine Regulation

The immunomodulatory effects of 5-androstenediol are mediated, in part, by its ability to regulate the production of various cytokines. It has been shown to stimulate the secretion of granulocyte colony-stimulating factor (G-CSF) and interleukin-6 (IL-6), both of which are crucial for hematopoiesis and immune cell function.[9][10] In models of trauma-hemorrhage and sepsis, 5-androstenediol administration has been found to attenuate the overproduction of pro-inflammatory cytokines like TNF-α and IL-6, while restoring the production of IL-2 and IFN-γ by splenocytes.[12]

Radioprotective Properties

Extensive research has highlighted the potential of 5-androstenediol as a radioprotective agent, capable of mitigating the harmful effects of ionizing radiation, particularly on the hematopoietic system.[4][13]

Stimulation of Hematopoiesis

5-Androstenediol promotes the recovery of hematopoietic stem and progenitor cells following radiation-induced myelosuppression.[5] It enhances the survival and clonogenicity of human CD34+ hematopoietic progenitor cells exposed to gamma irradiation.[7] In vivo studies in mice and non-human primates have shown that AED administration accelerates the recovery of white blood cells, neutrophils, and platelets to safe levels after radiation exposure.[10][13]

Molecular Mechanisms of Radioprotection

The radioprotective effects of 5-androstenediol are underpinned by its ability to modulate key signaling pathways involved in cell survival and inflammation. It has been shown to promote the activation of the NF-κB signaling pathway, which plays a critical role in cell survival and the expression of pro-inflammatory and hematopoietic cytokines.[1][7] Furthermore, 5-androstenediol has been found to inhibit the activation of the AIM2 inflammasome, a cytosolic DNA sensor that can trigger pyroptotic cell death in response to radiation-induced DNA damage.[1][14]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activities of 5-androstenediol.

Table 1: Receptor Binding and Transactivation Data for 5-Androstenediol and Related Steroids

| Steroid | Receptor | Binding Affinity (Ki, nM) | Transactivation (EC50, nM) | Reference |

| 5-Androstenediol | AR | 210 | 2969 | [15] |

| ERα | 3.6 | 2.5 | [13][15] | |

| ERβ | 0.9 | 1.7 | [13][15] | |

| DHEA | AR | ~1200 | - | [13] |

| ERα | 245 | - | [13] | |

| ERβ | 163 | - | [13] | |

| Testosterone | AR | 0.5 | - | [13] |

| Dihydrotestosterone (DHT) | AR | 0.5 | 0.06 | [13] |

| ERα | 221 | 112 | [13] | |

| ERβ | 73 | 409 | [13] | |

| Estradiol (E2) | ERα | 0.12 | - | [13] |

| ERβ | 0.13 | - | [13] |

Table 2: In Vivo Effects of 5-Androstenediol on Hematopoietic Parameters in Irradiated Mice

| Animal Model | Radiation Dose | 5-AED Dose and Schedule | Outcome | Dose Reduction Factor (DRF) | Reference |

| B6D2F1 Mice (female) | Lethal | 160 mg/kg s.c. 24h pre-irradiation | Enhanced survival, stimulated myelopoiesis, increased neutrophils and platelets | 1.26 | [13] |

| CD2F1 Mice (male) | Lethal | 160 mg/kg s.c. 24h pre-irradiation | Enhanced survival | 1.23 | [13] |

| B6D2F1 Mice (female) | 3 Gy | 160 mg/kg s.c. 24h pre-irradiation | Ameliorated radiation-induced decreases in neutrophils, monocytes, and NK cells | - | [11] |

Experimental Protocols

In Vivo Radioprotection Study in Mice

Objective: To assess the efficacy of 5-androstenediol in protecting mice from the lethal effects of total body gamma irradiation.

Animal Model: Male or female mice (e.g., B6D2F1 or CD2F1 strains), 8-12 weeks old.

Materials:

-

5-Androstenediol

-

Vehicle (e.g., polyethylene (B3416737) glycol 400)

-

Gamma radiation source (e.g., 60Co)

-

Standard animal housing and care facilities

Procedure:

-

Acclimate mice to laboratory conditions for at least one week prior to the experiment.

-

Randomly assign mice to experimental groups (e.g., vehicle control + irradiation, 5-AED + irradiation).

-

Prepare a sterile solution of 5-androstenediol in the chosen vehicle at the desired concentration (e.g., 160 mg/kg).

-

Administer 5-androstenediol or vehicle to the mice via subcutaneous injection at a specified time point relative to irradiation (e.g., 24 hours prior).

-

Expose the mice to a lethal dose of total body gamma irradiation.

-

Monitor the mice daily for 30 days, recording survival and any signs of morbidity.

-

Analyze survival data using Kaplan-Meier survival curves and appropriate statistical tests.

Androgen Receptor Transactivation Assay

Objective: To determine the ability of 5-androstenediol to activate the androgen receptor and induce the expression of a reporter gene.

Cell Line: Human prostate cancer cell lines (e.g., PC-3, DU145) that are AR-negative or have low endogenous AR expression.

Materials:

-

AR expression vector (e.g., pCMV-hAR)

-

Androgen-responsive reporter plasmid (e.g., MMTV-LUC)

-

Transfection reagent

-

Cell culture medium and supplements

-

5-Androstenediol and other test compounds

-

Lysis buffer and luciferase assay substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Co-transfect the cells with the AR expression vector and the androgen-responsive reporter plasmid using a suitable transfection reagent.

-

After transfection, replace the medium with fresh medium containing various concentrations of 5-androstenediol or other test compounds.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

-

Plot the dose-response curves and calculate the EC50 values.

Signaling Pathways

Steroid Biosynthesis and Receptor Activation

The following diagram illustrates the biosynthesis of 5-androstenediol from DHEA and its subsequent interaction with androgen and estrogen receptors.

Radioprotective Signaling Pathways

The radioprotective effects of 5-androstenediol are mediated through the modulation of the NF-κB and AIM2 inflammasome pathways.

Conclusion

5-Androstenediol is a pleiotropic steroid hormone with a unique combination of hormonal, immunomodulatory, and radioprotective activities. Its ability to act as a dual androgen and estrogen receptor agonist, coupled with its potent effects on the innate immune system and hematopoietic recovery, makes it a compelling molecule for further investigation and therapeutic development. The detailed data and protocols provided in this guide are intended to facilitate future research into the multifaceted biological functions of 5-androstenediol and its potential to address unmet medical needs, particularly in the fields of immunology and radiation countermeasures.

References

- 1. 5-Androstenediol prevents radiation injury in mice by promoting NF-κB signaling and inhibiting AIM2 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5b-Androstanediol | Rupa Health [rupahealth.com]

- 3. Activation of the Androgen Receptor by Intratumoral Bioconversion of Androstanediol to Dihydrotestosterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 5-Androstene-3β,17β-diol promotes recovery of immature hematopoietic cells following myelosuppressive radiation and synergizes with thrombopoietin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. meridian.allenpress.com [meridian.allenpress.com]

- 7. 5-Androstenediol promotes survival of gamma-irradiated human hematopoietic progenitors through induction of nuclear factor-kappaB activation and granulocyte colony-stimulating factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effects of the Steroids 5-Androstenediol and Dehydroepiandrosterone and Their Synthetic Derivatives on the Viability of K562, HeLa, and Wi-38 Cells and the Luminol-Stimulated Chemiluminescence of Peripheral Blood Mononuclear Cells from Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 5-androstenediol stimulates multilineage hematopoiesis in rhesus monkeys with radiation-induced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo protection against gamma-irradiation with 5-androstenediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Androstenediol ameliorates alterations in immune cells cytokine production capacity in a two-hit model of trauma-hemorrhage and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Effects of the Steroids 5-Androstenediol and Dehydroepiandrosterone and Their Synthetic Derivatives on the Viability of K562, HeLa, and Wi-38 Cells and the Luminol-Stimulated Chemiluminescence of Peripheral Blood Mononuclear Cells from Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Androstenediol in Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstenediol (5-androstene-3β,17β-diol), a C19 steroid, occupies a central and often underappreciated position in the complex cascade of human steroidogenesis. While not as potent as its downstream products, testosterone (B1683101) and estradiol, this compound serves as a critical precursor and a bioactive molecule in its own right, exhibiting both weak androgenic and estrogenic activities. This technical guide provides an in-depth exploration of this compound's role in the intricate network of steroid biosynthesis, its metabolism, and its interactions with key nuclear receptors. The information presented herein is intended to be a valuable resource for researchers and professionals involved in endocrinology, pharmacology, and drug development, offering a comprehensive overview supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

This compound in the Steroidogenic Pathway

This compound is a key intermediate in the synthesis of sex steroids, primarily originating from dehydroepiandrosterone (B1670201) (DHEA) and serving as a direct precursor to testosterone. Its production and subsequent conversion are tightly regulated by a series of enzymes, primarily within the adrenal glands and gonads.

The primary pathway for this compound synthesis involves the reduction of the 17-keto group of DHEA, a reaction catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). Subsequently, this compound is converted to testosterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD), which catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the double bond from Δ5 to Δ4.

// Nodes Cholesterol [label="Cholesterol", fillcolor="#FFFFFF", fontcolor="#202124"]; Pregnenolone [label="Pregnenolone", fillcolor="#FFFFFF", fontcolor="#202124"]; "17-OH_Pregnenolone" [label="17α-Hydroxypregnenolone", fillcolor="#FFFFFF", fontcolor="#202124"]; DHEA [label="Dehydroepiandrosterone\n(DHEA)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Androstenedione [label="Androstenedione", fillcolor="#FBBC05", fontcolor="#202124"]; Testosterone [label="Testosterone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Estradiol [label="Estradiol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Estrone [label="Estrone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cholesterol -> Pregnenolone [label="CYP11A1"]; Pregnenolone -> "17-OH_Pregnenolone" [label="CYP17A1\n(17α-hydroxylase)"]; "17-OH_Pregnenolone" -> DHEA [label="CYP17A1\n(17,20-lyase)"]; DHEA -> this compound [label="17β-HSD", color="#EA4335", fontcolor="#EA4335"]; this compound -> Testosterone [label="3β-HSD", color="#4285F4", fontcolor="#4285F4"]; DHEA -> Androstenedione [label="3β-HSD"]; Androstenedione -> Testosterone [label="17β-HSD"]; Androstenedione -> Estrone [label="Aromatase (CYP19A1)"]; Testosterone -> Estradiol [label="Aromatase (CYP19A1)"]; } this compound's central role in steroid synthesis.

Quantitative Data

A thorough understanding of this compound's function necessitates the examination of quantitative parameters that govern its interactions and transformations. The following tables summarize key data related to enzyme kinetics, receptor binding affinities, and physiological concentrations.

Table 1: Kinetic Parameters of Key Human Enzymes in this compound Metabolism

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/mg protein/min) | kcat (s⁻¹) | Reference(s) |

| 17β-HSD1 | Dehydroepiandrosterone (DHEA) | This compound | 24 ± 4 | - | 0.47 ± 0.06 | [1] |

| 3β-HSD (adrenal) | Dehydroepiandrosterone (DHEA) | Androstenedione | 0.3 | 2.9 - 4.6 | - | [2] |

| 17β-HSD (high affinity, breast tumor) | Estradiol | Estrone | 0.62 (median) | 82 (nmol/g protein/h) | - | [3] |

Note: Direct kinetic data for human 3β-HSD with this compound as a substrate is limited in the readily available literature. The provided data for DHEA gives an indication of the enzyme's affinity for Δ5-steroids.

Table 2: Binding Affinities of this compound to Steroid Receptors

| Receptor | Ligand | Ki (nM) | Relative Binding Affinity (%) vs. Estradiol (for ERs) or DHT (for AR) | Reference(s) |

| Estrogen Receptor α (ERα) | This compound | ~3.6-4.5 | ~0.5 - 1 | [4] |

| Estrogen Receptor β (ERβ) | This compound | ~0.9 | ~0.6 | [4] |

| Androgen Receptor (AR) | This compound | - | Weak partial agonist | [4] |

Table 3: Physiological Serum Concentrations of this compound

| Population | Concentration (ng/dL) | Molar Concentration (nmol/L) | Reference(s) |

| Adult Males | 124 ± 45 | 4.27 ± 1.55 | [5] |

| Adult Females | 68.2 ± 24 | 2.35 ± 0.83 | [5] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: Competitive Radioligand Binding Assay for Steroid Receptor Affinity

This protocol outlines a method to determine the binding affinity of this compound for a specific steroid receptor (e.g., ERα, ERβ, AR).

Materials:

-

Purified recombinant human steroid receptor of interest

-

Radiolabeled ligand with high affinity for the receptor (e.g., [³H]-Estradiol for ERs, [³H]-DHT for AR)

-

Unlabeled this compound

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Receptor Preparation: Prepare a dilution of the purified receptor in assay buffer to a final concentration that yields a specific binding signal significantly above background.

-

Ligand Preparation: Prepare serial dilutions of unlabeled this compound in assay buffer. Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd for the receptor.

-

Incubation: In a 96-well plate, add in the following order:

-

Assay buffer

-

Unlabeled this compound (or vehicle for total binding)

-

Radiolabeled ligand

-

Receptor preparation

-

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filters will trap the receptor-ligand complexes.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of unlabeled this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[6][7][8]

Protocol 2: Spectrophotometric Assay for 17β-Hydroxysteroid Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 17β-HSD by monitoring the change in absorbance of the cofactor NAD(P)H.[4][9][10]

Materials:

-

Purified 17β-HSD or cell/tissue homogenate containing the enzyme

-

Dehydroepiandrosterone (DHEA) as the substrate

-

NADPH or NADH as the cofactor

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHEA in a suitable organic solvent (e.g., ethanol) and then dilute it in assay buffer to the desired final concentrations.

-

Prepare a stock solution of NADPH or NADH in assay buffer.

-

Prepare the enzyme solution in assay buffer.

-

-

Assay Setup: In a cuvette, combine the assay buffer, DHEA solution, and NADPH/NADH solution.

-

Initiate Reaction: Add the enzyme solution to the cuvette to start the reaction.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺ (or NADH to NAD⁺).

-

Data Analysis:

-

Determine the initial linear rate of the reaction (ΔA340/min).

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of NADPH/NADH at 340 nm (6220 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.

-

Enzyme activity can be expressed in units such as nmol of NADPH/NADH consumed per minute per mg of protein.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of DHEA while keeping the cofactor concentration constant and at a saturating level. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Protocol 3: LC-MS/MS Quantification of this compound in Serum

This protocol provides a general workflow for the sensitive and specific quantification of this compound in serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14]

Materials:

-

Serum samples

-

Internal standard (e.g., deuterated this compound)

-

Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)

-

Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether - MTBE)

-

LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18)

Procedure:

-

Sample Preparation:

-

To a known volume of serum, add the internal standard.

-

Protein Precipitation: Add a volume of cold protein precipitation solvent, vortex, and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (optional, for increased cleanup): Transfer the supernatant from the protein precipitation step and add an immiscible organic solvent (e.g., MTBE). Vortex to extract the steroids into the organic phase. Separate the organic layer.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic Separation: Separate this compound from other endogenous compounds using a suitable gradient elution on the analytical column.

-

Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) mode for detection. Select specific precursor-to-product ion transitions for both this compound and its internal standard to ensure high selectivity and sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known this compound concentrations.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound, positioned at a critical juncture in steroidogenesis, plays a multifaceted role as both a key intermediate and a bioactive hormone. Its synthesis from DHEA and conversion to testosterone are pivotal steps in the production of potent androgens. Furthermore, its ability to interact with both androgen and estrogen receptors, albeit with lower affinity than their primary ligands, underscores its contribution to the overall hormonal milieu. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the physiological and pathological significance of this compound. A deeper understanding of its regulation and mechanisms of action holds the potential for the development of novel therapeutic strategies targeting a range of endocrine-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 17 Beta-hydroxysteroid dehydrogenase in human breast cancer: analysis of kinetic and clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Activity Measurement for Testosterone 17Beta-Dehydrogenase(NAD+) Using Spectrophotometric Assays [creative-enzymes.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 9. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

An In-depth Technical Guide to the Discovery and History of Androstenediol Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androstenediol, a steroid hormone intermediate in the biosynthesis of testosterone (B1683101), has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the discovery, history, and research milestones related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical synthesis, metabolic pathways, and physiological effects. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols from seminal studies, and visualizes complex biological pathways and workflows using Graphviz diagrams.

Introduction

This compound exists as two primary isomers, 4-androstenediol (B211404) (androst-4-ene-3β,17β-diol) and 5-androstenediol (androst-5-ene-3β,17β-diol), each with distinct biological activities. 5-Androstenediol is a direct metabolite of dehydroepiandrosterone (B1670201) (DHEA), the most abundant steroid produced by the human adrenal cortex.[1] It is considered a weak androgen and estrogen.[1][2] 4-Androstenediol is structurally closer to testosterone and exhibits more pronounced androgenic effects.[3] This guide will delve into the historical context of their discovery, the evolution of their scientific understanding, and their significance in steroid biochemistry.

Discovery and Early Isolation

The story of this compound is intrinsically linked to the broader history of steroid hormone research in the early 20th century. Following the isolation and synthesis of sex hormones like testosterone and estrone, researchers began to identify and characterize related steroid compounds.

In 1971, a significant milestone was achieved with the isolation and identification of this compound sulfate (B86663) from the spermatic vein blood and testes of boars.[4] This discovery provided concrete evidence of its presence in a biological system and established it as a major secretory product of the boar testis.[4] The identification was definitively confirmed using infrared spectroscopy.[4]

First Chemical Synthesis

A common and established method for synthesizing 5-androstenediol involves the reduction of the 17-keto group of DHEA. A detailed experimental protocol for a modern synthesis is provided in the "Experimental Protocols" section of this guide.

Historical Progression of Research

Following its initial discovery and synthesis, research on this compound progressed to elucidate its metabolic fate and physiological roles. Early studies focused on its conversion to the more potent androgen, testosterone.

Seminal in vitro studies in the mid-20th century demonstrated the efficient conversion of 4-androstenediol to testosterone in various tissues, including human blood, with a notable conversion rate of 15.76%.[7] This was found to be significantly more efficient than the conversion of androstenedione.[7] Later in vivo studies further substantiated these findings, showing a significant increase in total testosterone levels following oral administration of 4-androstenediol.[7]

Research also uncovered the distinct properties of the two main isomers. 5-Androstenediol was identified as a metabolite of DHEA and was found to possess immunological stimulating properties.[1] In contrast, 4-androstenediol was recognized for its more direct androgenic effects due to its structural similarity to testosterone.[3]

Biosynthesis and Metabolism

This compound is a key intermediate in the steroidogenic pathway, originating from cholesterol. The biosynthesis primarily involves the conversion of DHEA.

Biosynthesis of 5-Androstenediol from DHEA

The conversion of DHEA to 5-androstenediol is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[8]

Conversion to Testosterone

Both 4-androstenediol and 5-androstenediol can be converted to testosterone. This conversion is a critical step in androgen production and is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[8][9]

Physiological Effects and Receptor Binding

The physiological effects of this compound are mediated through its conversion to other steroid hormones and its direct interaction with steroid receptors.

Androgenic and Estrogenic Activity

4-Androstenediol acts as a weak partial agonist of the androgen receptor.[3] 5-Androstenediol exhibits both weak androgenic and notable estrogenic activity.[2] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[4]

Quantitative Data on Receptor Binding and Conversion

The following tables summarize key quantitative data from various studies.

| Compound | Receptor | Binding Affinity (Relative to Estradiol) | Reference |

| 5-Androstenediol | ERα | ~6% | [2] |

| 5-Androstenediol | ERβ | ~17% | [2] |

| 4-Androstenediol | ERα | ~0.5% | [3] |

| 4-Androstenediol | ERβ | ~0.6% | [3] |

Table 1: Estrogen Receptor Binding Affinity of this compound Isomers.

| Precursor | Product | Conversion Rate/Effect | Study Type | Reference |